molecular formula C15H22O4S B3048488 (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate CAS No. 170811-08-2

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate

Cat. No.: B3048488
CAS No.: 170811-08-2
M. Wt: 298.4 g/mol
InChI Key: ASIMZMWFIWAOJZ-UHFFFAOYSA-N
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Description

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H22O4S and a molecular weight of 298.4 g/mol.

Preparation Methods

The synthesis of (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate involves several steps. One method includes the regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This process is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale . Industrial production methods often involve the use of strong bases and solvents such as aliphatic ethers, cyclic ethers, dialkylsulfoxides, or dialkyl sulfones .

Chemical Reactions Analysis

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong acids and bases, as well as metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. It is used in the synthesis of other chemical compounds and as an intermediate in various chemical reactions . In the industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways . These interactions can lead to various biological effects, depending on the specific application and context . The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate include trans-1,4-cyclohexanediMethanol Monotosylate and other hydroxymethylated derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and effects . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .

Biological Activity

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate, also known by its chemical formula C15H22O4S, is a sulfonate ester that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural components, which include a cyclohexyl group and a sulfonate moiety, contributing to its unique properties and interactions within biological systems.

PropertyValue
Molecular FormulaC15H22O4S
Molecular Weight298.40 g/mol
CAS Number100419-71-4
Synonyms[trans-4-(Hydroxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may function as an enzyme inhibitor, potentially affecting pathways related to inflammation and cell proliferation.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
  • Cell Signaling Modulation : The sulfonate group may play a role in modulating cell signaling pathways, impacting cellular responses to external stimuli.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of sulfonate esters similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess similar capabilities .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications:

  • Skin Irritation : The compound has been classified as a skin irritant, indicating that exposure could lead to dermatitis or other skin reactions .
  • Eye Irritation : Similar concerns exist regarding ocular exposure, necessitating caution in handling this compound in laboratory settings .

Properties

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4S/c1-12-2-8-15(9-3-12)20(17,18)19-11-14-6-4-13(10-16)5-7-14/h2-3,8-9,13-14,16H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMZMWFIWAOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437643
Record name trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170811-08-2
Record name trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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